molecular formula C6H10N2O B587239 (1S)-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 143393-96-8

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one

カタログ番号: B587239
CAS番号: 143393-96-8
分子量: 126.159
InChIキー: GTHHTBKYROANEX-AKGZTFGVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural Classification as a Bicyclic Nitrogen-Containing Heterocycle

This compound belongs to the -bicyclic heterocycle family, featuring two nitrogen atoms at the 3 and 8 positions of a bicyclo[3.2.1]octane framework. The molecular formula $$ \text{C}6\text{H}{10}\text{N}_2\text{O} $$ (MW 126.16 g/mol) incorporates a ketone group at position 2, which imposes planarity on the adjacent amide-like nitrogen. X-ray crystallography reveals a boat-chair conformation in the piperazinone ring, with bridgehead carbons creating a 98° dihedral angle that restricts rotational freedom. This geometry classifies it as a bridged bicyclic compound under IUPAC nomenclature, distinct from fused or spiro systems due to its three shared bridgehead atoms.

Feature Description
Bicyclic System Bridged bicyclo[3.2.1]octane with 5- and 6-membered rings
Nitrogen Positions N3 and N8 (1,4-diazepan-2-one core)
Bridgehead Atoms C1, C5 (shared between both rings)
Key Functional Group Ketone at C2 ($$ \text{R}_\text{config} = S $$)

特性

IUPAC Name

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CNC(=O)[C@H]1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one typically involves the enantioselective construction of the bicyclic scaffold. One common method is the enantioselective construction from an acyclic starting material that contains all the required stereochemical information. This process allows for the stereocontrolled formation of the bicyclic scaffold .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions: (1S)-3,8-diazabicyclo[3.2.1]octan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .

科学的研究の応用

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one has a wide range of scientific research applications:

作用機序

The mechanism of action of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often related to its structural features and the functional groups present on the molecule .

類似化合物との比較

Core Structural Analogues

Compounds sharing the diazabicyclo[3.2.1]octane backbone but differing in substituent positions or ring sizes were analyzed:

Compound Key Features Biological Relevance Reference
3,6-Diazabicyclo[3.2.1]octane N-atoms at positions 3 and 6; ketone at C2 replaced by oxo groups Formed via cycloaddition rearrangements; less common in drug design due to stability issues
1,4-Diazabicyclo[3.2.2]nonane Larger 7-membered ring; N-atoms at 1 and 4 Used in CNS-targeting α7 nicotinic receptor agonists; broader conformational flexibility
8-Methyl-3,8-diazabicyclo[3.2.1]octane Methyl group at N8; no ketone moiety Intermediate for diethylcarbamazine analogues (antiparasitic applications)

Key Differences :

  • Ring Size: Larger rings (e.g., diazabicyclo[3.2.2]nonane) increase flexibility but reduce enzymatic target specificity compared to the compact (1S)-3,8-diazabicyclo[3.2.1]octan-2-one .
  • Substituents : Ketone groups (as in the target compound) enhance hydrogen-bonding interactions, critical for enzyme inhibition .

Substituent Variations

Modifications to the core structure significantly impact pharmacological profiles:

Derivative Modification Activity/Application Reference
8-(3-Fluorophenylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-3-yl methanone Sulfonyl and triazole groups Investigated as obafistatum (WHO INN 2020), potential antiviral/anticancer agent
6-Thia-3,8-diazabicyclo[3.2.1]octan-2-one Sulfur replaces one N atom Altered electronic properties; explored in protease inhibitor optimization
8-Carbethoxy-3-methyl-3,8-diazabicyclo[3.2.1]octane Ethoxycarbonyl and methyl groups Improved metabolic stability in diethylcarbamazine analogues

Pharmacological Insights :

  • Electron-Withdrawing Groups (e.g., sulfonyl): Enhance binding to viral proteases or kinases .
  • Steric Hindrance : Methyl or ethyl groups (e.g., 8-methyl derivatives) improve pharmacokinetic profiles but may reduce affinity for certain targets .

Stereochemical Considerations

The (1S) configuration in the target compound contrasts with (1R) or racemic mixtures in analogues:

Stereoisomer Activity Comparison Reference
(1R)-3,8-Diazabicyclo[3.2.1]octan-2-one Lower affinity for farnesyltransferase; used primarily as a catalyst (DABCO)
(1S,5S)-8-Azabicyclo[3.2.1]octan-3-one Key intermediate for fluorinated CNS drugs; distinct target profile

Stereochemical Impact :

  • The (1S) configuration optimizes spatial alignment with enzymatic active sites, as demonstrated in farnesyltransferase inhibition studies .

生物活性

(1S)-3,8-diazabicyclo[3.2.1]octan-2-one, also known as DABCO, is a bicyclic compound recognized for its significant biological activity, particularly in pharmacology. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a unique bicyclic structure that incorporates two nitrogen atoms within its framework. This structural arrangement contributes to its biological activity by allowing it to interact effectively with various molecular targets.

  • Chemical Formula : C₈H₁₄N₂O
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 143393-97-9

This compound primarily functions as an inhibitor of farnesyltransferase , an enzyme critical for the post-translational modification of proteins involved in cell signaling and growth. The inhibition of this enzyme has been linked to cytotoxic effects against various tumor cell lines, including:

  • Glioblastoma
  • Hepatocellular carcinoma

The compound binds to the active site of farnesyltransferase, preventing the transfer of farnesyl groups to target proteins necessary for their function .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Cytotoxicity : Demonstrated against multiple tumor cell lines.
  • Enzyme Inhibition : Effective in inhibiting enzymes involved in critical biochemical pathways.
  • Potential as a Drug Candidate : Its properties make it suitable for development into therapeutic agents.

Data Table: Biological Activity Summary

Biological ActivityEffectivenessTarget Cell Lines
Farnesyltransferase InhibitionHighGlioblastoma, Hepatocellular carcinoma
Cytotoxic EffectsSignificantVarious tumor cell lines
Enzyme InteractionCompetitive inhibitionCell signaling enzymes

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study demonstrated that this compound exhibited significant cytotoxic effects on glioblastoma and hepatocellular carcinoma cell lines with IC50 values indicating potent activity .
  • Mechanistic Insights :
    • Research highlighted that the compound's interaction with farnesyltransferase leads to apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .
  • Comparative Studies :
    • Comparative studies with structurally similar compounds revealed that this compound had superior inhibitory effects on farnesyltransferase compared to other bicyclic compounds .

Q & A

Q. What synthetic routes are available for the preparation of (1S)-3,8-diazabicyclo[3.2.1]octan-2-one?

The synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework is commonly achieved via transannular enolate alkylation of piperazinone derivatives. This method allows substitution at the Cα position, producing conformationally constrained bicyclic structures critical for peptidomimetic applications. For example, alkylation of 1,4-diacetylpiperazin-2-one with allyl bromide under basic conditions yields the bicyclic core, which can be resolved into enantiomers using chiral chromatography . Alternative routes include cyclization of amino-ketones under acidic or reductive conditions .

Q. How can the stereochemistry of this compound be confirmed?

Stereochemical assignment relies on X-ray crystallography and NMR spectroscopy . For example, the absolute configuration of the (1S) enantiomer was determined using single-crystal X-ray diffraction, which revealed distinct bond angles and torsion angles compared to the (1R) form . Additionally, NOESY NMR can differentiate enantiomers by analyzing spatial proximity of protons in the bicyclic system .

Q. What physicochemical properties make this compound suitable for organic synthesis?

The compound’s rigid bicyclic structure and basic amine functionality enable its use as a catalyst in oxidation and epoxidation reactions. Its solubility in polar solvents (e.g., water, DMSO) facilitates homogeneous catalysis, while the strained ring system enhances reactivity in nucleophilic substitutions . The (1S) enantiomer exhibits distinct hydrogen-bonding capabilities compared to (1R), influencing its interactions in asymmetric synthesis .

Advanced Research Questions

Q. How does the conformational rigidity of this compound enhance its biological activity?

The locked bicyclic scaffold minimizes conformational flexibility, enabling precise interactions with enzyme active sites. For instance, a derivative of this compound was shown to inhibit farnesyltransferase by mimicking the tetrahedral transition state of the substrate, as confirmed by X-ray co-crystallography . Computational docking studies further reveal that the (1S) configuration optimizes hydrophobic contacts with the enzyme’s binding pocket .

Q. What strategies resolve contradictions in biological activity data among stereoisomers?

Discrepancies in activity between enantiomers are addressed through enantioselective synthesis and structure-activity relationship (SAR) studies . For example, the (1S) enantiomer of a Janus kinase inhibitor (brépocitinib) demonstrated 10-fold higher potency than (1R) due to improved hydrogen bonding with a conserved lysine residue. Comparative molecular dynamics simulations and free-energy calculations validate these differences .

Q. How can unexpected reaction outcomes during synthesis be analyzed?

Unexpected products, such as regioisomers or rearranged intermediates, require multimodal characterization . In one case, a reaction intended to produce a diazabicyclo[3.2.1]octan-2-one derivative instead yielded a 4,7-dioxo analog. X-ray crystallography and high-resolution mass spectrometry (HRMS) were critical in identifying the product’s structure and elucidating the reaction mechanism .

Q. What modifications enhance the pharmacokinetic profile of derivatives?

Introduction of electron-withdrawing groups (e.g., sulfonyl, triazole) improves metabolic stability. For example, substituting the bicyclic core with a 1,2,4-triazole moiety in obafistat increased oral bioavailability by reducing first-pass metabolism. Pharmacokinetic studies in rodents showed a 40% increase in half-life compared to unmodified analogs .

Q. How are computational methods applied to predict target binding?

Molecular docking and quantitative structure-activity relationship (QSAR) models predict interactions with biological targets. For brépocitinib, density functional theory (DFT) calculations optimized the orientation of the difluorocyclopropyl group, enhancing binding to Janus kinases. Free-energy perturbation (FEP) simulations further validated the selectivity profile .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。